(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene
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Description
(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene is a useful research compound. Its molecular formula is C21H18ClNO2 and its molecular weight is 351.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis of Functionalized Propellano-bislactones: Research by Basavaiah and Satyanarayana (2001) explored the synthesis of di-substituted propellano-bislactones, demonstrating advanced synthetic strategies for constructing complex macrocyclic structures, which could be relevant for synthesizing and understanding the properties of the target compound (Basavaiah & Satyanarayana, 2001).
Molecular Complexes and Coordination Chemistry
- Metal Ion Complexes with Macrocycle Ligands: Studies on metal ion complexes involving macrocyclic ligands offer insights into the coordination chemistry and potential applications of such complexes in catalysis, magnetic materials, and sensors. For instance, Soleimani, Taheri, and Sargolzaei (2017) investigated zinc, copper, and nickel complexes of a macrocycle, revealing their structural characteristics and potential antibacterial and antifungal activities (Soleimani et al., 2017).
Magnetic Properties and Materials Science
- Iron(II) Complexes as Non-heme Porphyrin Analogues: Korendovych et al. (2007) synthesized and characterized iron(II) complexes with macrocyclic ligands, providing insights into their oxygenation reactions and potential as models for biological systems and materials with specific magnetic properties (Korendovych et al., 2007).
Properties
IUPAC Name |
(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-16-8-5-14(6-9-16)21-23-20-15(12-25-21)11-24-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20-21,23H,11-12H2/t15-,20+,21?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGORZUCYKQYBG-GZOQVGHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=C(C2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=C([C@H]2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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